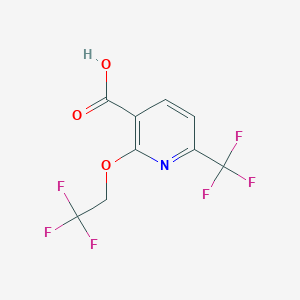

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple substituents. The official IUPAC name, 2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid, reflects the precise positioning of functional groups on the pyridine ring system. The Chemical Abstracts Service has assigned this compound the registry number 1505575-72-3, providing a unique identifier for database searches and regulatory documentation.

Alternative nomenclature systems have generated several synonymous designations for this compound. The depositor-supplied synonyms include the molecular formula designation and various catalog numbers such as FKC57572, MFCD22888788, and AKOS018436647. These alternative identifiers facilitate cross-referencing across different chemical databases and commercial suppliers. The systematic naming convention emphasizes the pyridine core structure as the parent heterocycle, with substituents numbered according to their positions relative to the nitrogen atom.

The nomenclature complexity arises from the presence of two distinct trifluorinated groups: the 2,2,2-trifluoroethoxy substituent at position 2 and the trifluoromethyl group at position 6 of the pyridine ring. The carboxylic acid functionality at position 3 serves as the primary functional group, influencing both the compound's chemical reactivity and its systematic name priority. This naming system ensures unambiguous identification while maintaining consistency with established chemical nomenclature protocols.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-6-4(7(17)18)1-2-5(16-6)9(13,14)15/h1-2H,3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSOPTBPJOTNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)OCC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 6-Chloronicotinonitrile or 2-bromo-6-(trifluoromethyl)pyridine are common starting points for introducing substituents on the pyridine ring.

- 2,2,2-Trifluoroethanol serves as the source for the trifluoroethoxy substituent.

Introduction of the Trifluoroethoxy Group

- Nucleophilic aromatic substitution (SNAr):

The reaction of 6-chloronicotinonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate under reflux conditions yields 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile. - Typical solvents: polar aprotic solvents or direct reflux in the presence of base.

- This step is critical for installing the trifluoroethoxy group at the 2-position of the pyridine ring.

Conversion of Nitrile to Carboxylic Acid

- The nitrile group at the 3-position is hydrolyzed to the corresponding carboxylic acid.

- Hydrolysis can be achieved under acidic or basic conditions, often requiring elevated temperatures for completion.

- This step yields the target 2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid.

Alternative Approaches via Organometallic Reagents

- Starting from 2-bromo-6-(trifluoromethyl)pyridine, lithiation at low temperature (-78 °C) followed by formylation with N,N-dimethylformamide and subsequent reduction can produce intermediates for further functionalization.

- Palladium-catalyzed coupling reactions (e.g., with trifluoroethanol derivatives) under inert atmosphere have been employed to achieve substitution at the pyridine ring.

Representative Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 6-chloronicotinonitrile with 2,2,2-trifluoroethanol | Reflux, potassium carbonate base | Moderate to high | Reflux in polar aprotic solvent or neat |

| 2 | Hydrolysis of nitrile to carboxylic acid | Acidic/basic hydrolysis, elevated temp | High | Requires careful control to avoid decomposition |

| 3 | Lithiation and formylation of 2-bromo-6-(trifluoromethyl)pyridine | n-Butyllithium at -78 °C, DMF | Good | Followed by reduction to alcohol intermediate |

| 4 | Palladium-catalyzed coupling for substitution | Pd catalyst, ligand, base, inert atmosphere, 60-95 °C | 60-70% | Used for installing trifluoroethoxy or other groups |

Research Findings and Challenges

- The instability of intermediates such as trifluoroacetylated enolethers and enamines can limit large-scale synthesis.

- Ethylvinylether-based routes are less favored due to flammability and mutagenicity concerns.

- Continuous flow and automated reactor processes have been suggested to improve yield and safety in industrial production.

- The trifluoromethyl and trifluoroethoxy substituents enhance biological activity, making the compound a valuable scaffold in drug discovery.

Summary Table of Preparation Route

| Stage | Intermediate/Product | Key Reagents | Reaction Type | Conditions | Notes |

|---|---|---|---|---|---|

| A | 6-Chloronicotinonitrile | 2,2,2-Trifluoroethanol, K2CO3 | SNAr | Reflux | Introduces trifluoroethoxy group |

| B | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | Acid/Base, H2O | Hydrolysis | Heat | Converts nitrile to acid |

| C | 2-Bromo-6-(trifluoromethyl)pyridine | n-BuLi, DMF | Lithiation, Formylation | -78 °C | Prepares aldehyde intermediate |

| D | Aldehyde intermediate | NaBH4 | Reduction | RT | Converts aldehyde to alcohol |

| E | Alcohol intermediate | Pd catalyst, ligand, base | Coupling | 60-95 °C, inert | For further functionalization |

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoroethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. The presence of trifluoromethyl groups often enhances the biological activity of compounds by improving their metabolic stability and bioavailability.

Case Study : A recent study explored the interaction of this compound with human fatty acid-binding protein 4 (FABP4), which plays a critical role in lipid metabolism and obesity-related diseases. The crystal structure of FABP4 in complex with this compound was determined, highlighting its potential as a lead compound for drug development targeting metabolic disorders .

Agrochemicals

Fluorinated compounds have been widely used in agrochemicals due to their effectiveness against pests and pathogens while minimizing environmental impact. The trifluoroethoxy group may enhance the lipophilicity of the compound, improving its efficacy as a pesticide or herbicide.

Research Findings : Studies indicate that fluorinated pyridine derivatives exhibit enhanced activity against various agricultural pests, making them suitable candidates for developing new agrochemical formulations.

Material Science

The unique properties of fluorinated compounds make them suitable for advanced materials applications, including coatings and polymers. Their chemical stability and resistance to degradation are particularly valuable in harsh environments.

Application Example : Fluorinated pyridine derivatives are being explored for use in creating high-performance coatings that require resistance to chemicals and extreme temperatures.

Data Table: Applications Overview

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development targeting FABP4 | Improved metabolic stability and bioavailability |

| Agrochemicals | Pesticides and herbicides | Enhanced efficacy with reduced environmental impact |

| Material Science | High-performance coatings | Chemical stability and resistance to degradation |

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related pyridine-3-carboxylic acid derivatives:

*Molecular weight inferred from analog in ; †Calculated based on flupyrsulfuron’s formula (C₁₄H₁₂F₃N₅O₇S).

Structural and Functional Analysis

- Trifluoroethoxy vs. Ethoxy Substituents : Replacing ethoxy (C₂H₅O) with trifluoroethoxy (CF₃CH₂O) increases electron-withdrawing effects and lipophilicity, enhancing membrane permeability and target engagement . For example, the trifluoroethoxy analog in demonstrated potent FABP4 inhibition (IC₅₀: 0.0345 µM), whereas ethoxy analogs lack comparable bioactivity data.

- Trifluoromethyl Positional Effects : The 6-trifluoromethyl group is conserved across analogs (e.g., ), contributing to steric bulk and metabolic resistance. In flupyrsulfuron , this group aids herbicidal activity by stabilizing interactions with acetolactate synthase (ALS).

- Carboxylic Acid Modifications: Derivatives with alternative substituents at position 3 (e.g., sulfamoyl in flupyrsulfuron or amino groups in ) exhibit divergent applications. The carboxylic acid moiety in the target compound is critical for hydrogen bonding in protein-ligand interactions .

Biological Activity

2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl and trifluoroethoxy groups enhances its lipophilicity and metabolic stability, making it an interesting candidate for various biological applications.

- Molecular Formula : C9H4F6N2O

- Molar Mass : 270.13 g/mol

- Density : 1.50 g/cm³ (predicted)

- Boiling Point : 242.5 °C (predicted)

- pKa : -5.39 (predicted)

These properties suggest that the compound may exhibit significant interactions with biological macromolecules due to its hydrophobic characteristics.

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The trifluoro groups enhance the compound's ability to penetrate biological membranes and interact with hydrophobic pockets in target proteins, potentially modulating their activity and leading to various biological effects.

Pharmacological Properties

Research indicates that 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid may possess several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, making it a potential candidate for antibiotic development.

- Anticancer Potential : The structural characteristics of the compound may allow it to interfere with cancer cell proliferation. Studies are ongoing to evaluate its efficacy in various cancer models.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Case Studies

Several case studies have explored the biological activity of similar fluorinated compounds:

- A study on trifluoromethyl-pyridine derivatives demonstrated that modifications in their structure significantly affected their binding affinity to target proteins, highlighting the importance of fluorine substitution in enhancing biological activity .

- Another investigation into the interaction of pyridine carboxylic acids with bovine serum albumin (BSA) revealed that specific structural features could enhance binding efficiency, suggesting a pathway for developing more effective therapeutic agents .

Applications in Research and Industry

The unique properties of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid make it valuable in various fields:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.